molecular formula C25H50ClNO2 B8124972 Benzylcetyldimethylammonium chloride dihydrate

Benzylcetyldimethylammonium chloride dihydrate

Cat. No.: B8124972
M. Wt: 432.1 g/mol
InChI Key: NPNJKZAQUVATAR-UHFFFAOYSA-M
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Description

Benzylcetyldimethylammonium chloride dihydrate: is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and scientific applications due to its effectiveness in disrupting microbial cell membranes and its ability to act as a surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzylcetyldimethylammonium chloride dihydrate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often obtained as a dihydrate form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Benzylcetyldimethylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions. The reactions are usually carried out in aqueous or alcoholic solutions at moderate temperatures.

    Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield N-Benzyl-N,N-dimethylhexadecan-1-amine and benzyl alcohol .

Scientific Research Applications

Chemistry: Benzylcetyldimethylammonium chloride dihydrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., aqueous and organic phases) .

Biology: In biological research, it is employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes. It is also used in the preparation of liposomes and other vesicular systems for drug delivery .

Medicine: The compound is explored for its potential use in disinfectants and antiseptics. Its antimicrobial properties make it suitable for use in medical devices and surface disinfectants .

Industry: Industrially, it is used as a surfactant in various formulations, including detergents, emulsifiers, and antistatic agents. It is also used in water treatment processes to control microbial growth .

Mechanism of Action

The antimicrobial action of Benzylcetyldimethylammonium chloride dihydrate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

    Benzododecinium chloride (CAS Number 139-07-1): Similar in structure but with a shorter alkyl chain.

    Dodecyltrimethylammonium chloride (CAS Number 112-00-5): Another quaternary ammonium compound with a different alkyl chain length.

    Trimethyl(tetradecyl)ammonium chloride (CAS Number 4574-04-3): Similar in function but with a different alkyl chain length.

Uniqueness: Benzylcetyldimethylammonium chloride dihydrate stands out due to its longer alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. The presence of the benzyl group also contributes to its unique chemical reactivity and interaction with microbial cell membranes .

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;chloride;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;2*1H2/q+1;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNJKZAQUVATAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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